Baccharis oxide
Description
Identification in Baccharis Species
Baccharis oxide has been identified in several species of the Baccharis genus, a group of plants belonging to the Asteraceae family.
Baccharis dracunculifolia, a plant species prevalent in South America, is a known source of this compound. frontiersin.orgresearchgate.net The compound has been isolated from both the leaves and roots of this plant. frontiersin.orgoup.com In a phytochemical study of B. dracunculifolia root extract, this compound was identified as one of its major constituents, accounting for 26.35% of the extract. nih.govnih.gov Further research has confirmed the presence of this compound alongside other pentacyclic triterpenoids like friedelanol (B1674158) in this species. frontiersin.orgoup.com
Studies have confirmed the presence of this compound in Baccharis salicifolia. tandfonline.comresearchgate.net Phytochemical analyses have identified this compound along with other compounds such as stigmasterol (B192456) and friedooleanan-3β-ol. tandfonline.com
Beyond B. dracunculifolia and B. salicifolia, this compound has been reported in other species within the genus. While detailed studies on its concentration in these species are less common, its presence contributes to the chemical diversity of the Baccharis genus. The genus is known for producing a variety of terpenes, flavonoids, and diterpenoids. cabidigitallibrary.orgtandfonline.com For instance, studies on Baccharis uncinella have led to the isolation of various triterpenoids, though this compound is not always the primary focus. nih.govnih.gov Research on the essential oils of various Baccharis species like B. gaudichaudiana, B. microcephala, and B. spicata has highlighted the prevalence of other terpenes such as spathulenol (B192435) and caryophyllene (B1175711) oxide. scielo.br
Presence in Other Plant Genera
The occurrence of this compound is not limited to the Baccharis genus. It has also been identified in other unrelated plant genera.
Stevia rebaudiana, a plant known for its sweet-tasting steviol (B1681142) glycosides, also produces this compound. nih.govnih.govacs.orgacs.orgscirp.org A significant discovery was the cloning of a new oxidosqualene cyclase (OSC) enzyme from the roots of Stevia rebaudiana. acs.orgnih.gov This enzyme, named this compound synthase, directly converts (3S)-2,3-epoxy-2,3-dihydrosqualene into this compound as its main product. acs.orgnih.govqmul.ac.ukgenome.jp This finding was crucial in demonstrating that this compound is a direct product of an OSC-mediated cyclization of oxidosqualene. acs.orgnih.gov
Celastrus vulcanicola, a member of the Celastraceae family, has been found to contain a variety of triterpenoids. researchgate.netnih.govnih.gov Research on this species has led to the isolation of several triterpenes, including those with a D:B-friedobaccharane skeleton, which is related to the baccharane structure of this compound. uchile.cl The presence of these related compounds suggests a complex triterpenoid (B12794562) biosynthesis pathway within this plant. researchgate.netacs.org
Data Tables
Table 1: Occurrence of this compound in a Selection of Plant Species
| Plant Species | Family | Part of Plant | Reference |
| Baccharis dracunculifolia | Asteraceae | Leaves, Roots | frontiersin.orgoup.com |
| Baccharis salicifolia | Asteraceae | Aerial Parts | tandfonline.comresearchgate.net |
| Stevia rebaudiana | Asteraceae | Roots | acs.orgnih.gov |
| Celastrus vulcanicola | Celastraceae | Root Bark | uchile.cl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1R,2R,5S,7R,10R,11R,14S,16S)-2,5,7,10,15,15-hexamethyl-7-(4-methylpent-3-enyl)-19-oxapentacyclo[14.2.1.01,14.02,11.05,10]nonadecane |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(5)16-18-28(7)23-12-11-22-25(3,4)24-13-15-30(22,31-24)29(23,8)19-17-27(28,6)20-26/h10,22-24H,9,11-20H2,1-8H3/t22-,23+,24-,26+,27-,28+,29+,30+/m0/s1 |
InChI Key |
FPGOBAVTXMFTQR-LXERUMJASA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC[C@@]2([C@H]3CC[C@@H]4[C@@]5([C@@]3(CC[C@]2(C1)C)C)CC[C@@H](C4(C)C)O5)C)C)C |
Canonical SMILES |
CC(=CCCC1(CCC2(C3CCC4C(C5CCC4(C3(CCC2(C1)C)C)O5)(C)C)C)C)C |
Synonyms |
baccharis oxide |
Origin of Product |
United States |
Occurrence and Distribution of Baccharis Oxide in Botanical Systems
Presence in Other Plant Genera
Rhododendron macrophyllum
Baccharis oxide has been identified in Rhododendron macrophyllum, a species of rhododendron. rsc.org The structural elucidation of the triterpenoid (B12794562) oxide from this plant was confirmed through single-crystal X-ray analysis. rsc.orgresearchgate.net Initially, there was some ambiguity regarding its precise structure, but further NMR evidence clarified that it is, in fact, this compound. researchgate.net
Gutierrezia sarothrae and Diplostephium meyenii
The presence of this compound has been reported in Gutierrezia sarothrae, a perennial shrub commonly known as broom snakeweed. nih.gov This compound is one of several terpenoids isolated from this species. Diplostephium meyenii, another member of the Asteraceae family, has also been identified as a source of this compound. nih.gov
Geographical and Biome-Specific Distribution of Producing Plants
Plants that produce this compound are found in diverse geographical locations and biomes. Rhododendron macrophyllum is native to the Pacific Northwest of North America, where it inhabits coniferous forests. ca.govenergy.gov
Gutierrezia sarothrae is widespread throughout the arid and semiarid regions of western North America, from Canada to Mexico. scispace.comnrc.gov It is a common species in grasslands, deserts, and open woodlands.
Diplostephium meyenii is found in the high-altitude Andean regions of South America. researchgate.netidbinvest.org It is a characteristic plant of the Puna grasslands, a high-elevation ecoregion. researchgate.net For instance, in the Antofagasta Region of Chile, it is part of the tropical Andean low scrubland vegetation. idbinvest.org
Baccharis dracunculifolia, another known producer of this compound, is native to southeastern South America, particularly Brazil, and is a key species in the Cerrado and Atlantic Forest biomes. nih.gov
Chemosystematic Implications within Asteraceae and Related Families
The distribution of this compound and other triterpenoids has significant implications for the chemosystematics of the Asteraceae family. The presence of this compound in genera such as Baccharis, Gutierrezia, and Diplostephium suggests a chemotaxonomic link between them. nih.govnih.gov The isolation of similar diterpenes and other secondary metabolites from these and related genera further supports these relationships. researchgate.netresearchgate.net
The study of the chemical constituents of Baccharis species, including the identification of this compound, contributes to a clearer understanding of the chemical diversity and evolutionary relationships within this large and complex genus. researchgate.netnih.gov For example, while many Baccharis species produce a variety of diterpenes and flavonoids, the presence of specific triterpenoids like this compound can serve as a marker for certain subgroups within the genus. nih.govresearchgate.net
The occurrence of this compound in Rhododendron macrophyllum (family Ericaceae) is noteworthy. rsc.org While the majority of known this compound producers belong to the Asteraceae family, its presence in a different family suggests potential convergent evolution of biosynthetic pathways or a more ancient origin of this compound.
Isolation and Advanced Spectroscopic Characterization of Baccharis Oxide
Extraction Methodologies from Botanical Sources
The initial step in isolating Baccharis oxide involves its extraction from plant material, typically the roots or aerial parts of Baccharis species. nih.govacs.org The choice of extraction method is crucial and can significantly influence the yield and purity of the crude extract. Methodologies range from traditional distillation techniques to modern solvent-based extraction and partitioning processes.
Hydrodistillation is a conventional method traditionally employed for extracting essential oils and other volatile compounds from plant materials. dss.go.thscielo.br The process involves heating plant matter in water, causing the volatile components to evaporate along with steam. scielo.br The vapor is then condensed and collected. scielo.br This technique has been widely applied to various Baccharis species, including B. dracunculifolia, B. punctulata, and B. latifolia, to obtain their essential oils. dss.go.thscielo.brmdpi.comsilae.it The yield of essential oil extracted via hydrodistillation from Baccharis species can vary, for instance, from 0.29% (v/w) in B. punctulata to 0.93% (v/w) in B. pauciflosculosa. mdpi.com
While effective for volatile compounds, hydrodistillation has potential drawbacks. The high temperatures and the presence of water (which can have a lower pH during the process) may lead to the formation of chemical artifacts through thermal oxidation or acid-catalyzed hydration reactions. scielo.br For example, compounds like sabinene (B1680474) and α-thujene can be converted to other monoterpenes. scielo.br Therefore, while hydrodistillation provides a profile of the volatile constituents, it may not represent the exact original composition of the plant. scielo.brscielo.br
Solvent-based extraction is a highly effective method for isolating less volatile triterpenoids like this compound. This technique involves soaking the dried and pulverized plant material in an organic solvent for an extended period. nih.govconicet.gov.ar The choice of solvent is critical, with nonpolar or medium-polarity solvents being particularly suitable for triterpenoids.
A common procedure involves the maceration of dried Baccharis dracunculifolia roots in n-hexane. nih.gov After extraction, the solvent is removed under vacuum to yield a crude n-hexane extract. nih.gov Other solvents, such as ethanol (B145695) and methanol (B129727), have also been utilized. conicet.gov.armdpi.comuem.br For instance, the air-dried and crushed material of Baccharis salicifolia has been extracted by maceration with ethanol. conicet.gov.ar
Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubility in immiscible solvents. nih.govfrontiersin.org An extract might be dissolved in a hydroalcoholic solution (e.g., methanol:water) and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381) and dichloromethane (B109758). nih.govfrontiersin.org This process enriches the target compounds in specific fractions. This compound, being a relatively nonpolar triterpenoid (B12794562), is typically found in the hexane or dichloromethane fractions. nih.govfrontiersin.org
Table 1: Summary of Extraction Methods for this compound and Related Compounds from Baccharis Species
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Key Findings/Reference |
|---|---|---|---|---|
| Baccharis dracunculifolia | Roots | Maceration | n-Hexane | Yielded a crude extract containing this compound (26.35%). nih.gov |
| Baccharis dracunculifolia | Leaves | Maceration & Partitioning | Methanol:Water, Hexane, Dichloromethane | This compound was identified in the dichloromethane fraction. nih.govfrontiersin.org |
| Baccharis salicifolia | Aerial parts | Maceration & Partitioning | Ethanol, Diethyl ether, Water | The ethanol extract was partitioned to yield an active ether fraction. conicet.gov.ar |
| Baccharis dracunculifolia | Leaves | Ultrasound-Assisted Extraction | Ethanol | Optimized for extracting phenolic compounds. mdpi.com |
| Baccharis species | Aerial parts | Hydrodistillation | Water | Commonly used for essential oil extraction, which contains various terpenoids. mdpi.comsilae.it |
Hydrodistillation Techniques
Chromatographic Fractionation Strategies
The crude extracts obtained from initial extraction are complex mixtures of numerous compounds. juniperpublishers.com Therefore, chromatographic techniques are essential to separate and purify this compound from other constituents.
Column chromatography (CC) is a fundamental purification technique used extensively in the isolation of natural products. scispace.com In the context of this compound isolation, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating terpenoids. nih.govfrontiersin.org The crude extract or a pre-fractionated sample is loaded onto the column and eluted with a mobile phase, which can be a single solvent or a gradient of solvents with increasing polarity. mdpi.comoup.com
For instance, a dichloromethane fraction containing this compound was chromatographed over a silica gel column using hexane-ethyl acetate (B1210297) mixtures of increasing polarity as the eluent. nih.govfrontiersin.org In another reported isolation, a fraction obtained from Vacuum Liquid Chromatography was further subjected to column chromatography on silica gel, using 100% acetonitrile (B52724) as the mobile phase, which afforded pure this compound. nih.gov The fractions collected from the column are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. oup.com
Vacuum Liquid Chromatography (VLC) is an efficient and versatile preparative chromatographic technique that is often used for the initial fractionation of crude extracts. juniperpublishers.comaip.org It is considered superior to traditional column chromatography for crude separations because it is faster, more economical in terms of solvent use, and allows for the use of finer silica gel, providing better separation. juniperpublishers.com The column is packed with TLC-grade silica gel and a vacuum is applied to pull the solvent through the column, which results in a tightly packed bed and rapid separation. juniperpublishers.com
VLC has been successfully applied in the isolation of this compound. nih.gov A crude n-hexane extract from B. dracunculifolia roots was subjected to VLC on a silica gel stationary phase. nih.gov The column was eluted with solvent combinations of increasing polarity, specifically hexane and ethyl acetate mixtures. nih.gov This process yielded several fractions, with the fraction eluted with 85:15 (v/v) hexane:ethyl acetate containing a significant amount of this compound, which was then further purified. nih.gov
Table 2: Chromatographic Methods for the Isolation of this compound
| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Application in this compound Isolation |
|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica gel | Hexane:Ethyl acetate (gradient) | Initial fractionation of n-hexane root extract of B. dracunculifolia. The 85:15 fraction contained this compound. nih.govfrontiersin.org |
| Column Chromatography (CC) | Silica gel | Acetonitrile (100%) | Final purification of a VLC fraction to yield pure this compound. nih.gov |
| Column Chromatography (CC) | Silica gel | Hexane-ethyl acetate mixtures | Fractionation of a dichloromethane extract to isolate this compound. nih.govfrontiersin.org |
| Column Chromatography (CC) | Silica gel | Hexane, Dichloromethane, Methanol (gradient) | General fractionation of dichloromethane extracts from Baccharis species. scispace.commdpi.com |
Column Chromatography
Advanced Spectroscopic Elucidation Methods
Once a pure sample of this compound is isolated, its chemical structure is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.
The definitive structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Nuclear Magnetic Resonance (NMR): Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are indispensable. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of each carbon atom in the molecule. nih.govresearchgate.net The chemical structure of this compound, including its characteristic 3,10-oxide bridge, has been confirmed through detailed analysis of its ¹H and ¹³C NMR spectra, often supplemented by 2D NMR experiments. researchgate.netnih.gov
Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of the compound. aip.org Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used, where the compound is first separated by GC and then analyzed by MS. nih.gov The mass spectrum of this compound shows a specific fragmentation pattern that, along with its molecular ion peak, helps confirm its identity when compared with spectral libraries and literature data. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₃₀H₅₀O). scispace.comspectrabase.com
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. aip.org The IR spectrum of this compound would show characteristic absorption bands for C-H and C-O bonds, consistent with its triterpenoid ether structure. spectrabase.com
The combination of these spectroscopic data allows for the unequivocal identification and structural characterization of this compound. nih.govresearchgate.net
Table 3: Key Spectroscopic Data for the Elucidation of this compound
| Spectroscopic Technique | Type of Information Provided | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Proton environment, spin-spin coupling | Confirms the arrangement of hydrogen atoms on the triterpene skeleton. nih.govresearchgate.net |
| ¹³C NMR | Carbon skeleton, number and type of carbons | Identifies all 30 carbon atoms and confirms the unique chemical shifts caused by the 3,10-oxide bridge. nih.govspectrabase.com |
| Mass Spectrometry (MS/GC-MS) | Molecular weight, fragmentation pattern | Determines the molecular mass (426.7 g/mol) and provides a characteristic fingerprint for identification. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula | Confirms the elemental composition as C₃₀H₅₀O. scispace.comspectrabase.com |
| Infrared (IR) Spectroscopy | Functional groups | Identifies C-O ether linkages and C-H bonds of the hydrocarbon framework. spectrabase.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of this compound, providing precise information about the hydrogen and carbon atoms within the molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis of this compound. nih.govamazonaws.com
The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, the spectrum shows a characteristic signal for a proton attached to a carbon-bearing an oxygen atom at approximately δ 3.75 (d, J = 5.5 Hz). amazonaws.com Other key signals include those for methyl groups and other protons throughout the triterpenoid structure. amazonaws.com
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In this compound, a key feature is the presence of two carbon atoms bonded to oxygen, resonating at δ 84.3 (C-3) and δ 93.8 (C-10). amazonaws.com The remaining signals correspond to the other carbon atoms of the triterpenoid framework. amazonaws.com
The chemical shifts for both ¹H and ¹³C NMR of this compound have been extensively reported and are crucial for its identification. amazonaws.com
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm) |
|---|---|---|
| 1 | 32.1 | 1.96 |
| 2 | 24.8 | - |
| 3 | 84.3 | 3.75 (d, J=5.5 Hz) |
| 4 | 43.4 | - |
| 5 | 53.2 | - |
| 6 | 19.7 | - |
| 7 | 20.2 | - |
| 8 | 39.2 | 1.42 |
| 9 | 37.4 | - |
| 10 | 93.8 | - |
| 11 | 29.8 | 2.24 (td, J=14, 5.5 Hz) |
| 12 | 32.3 | - |
| 13 | 36.6 | - |
| 14 | 39.2 | - |
| 15 | 29.5 | - |
| 16 | 34.6 | 1.53 |
| 17 | 31.8 | - |
| 18 | 44.2 | 1.17, 1.14 |
| 19 | 43.1 | - |
| 20 | 23.1 | 2.00, 1.85 |
| 21 | 125.2 | 5.09 (m) |
| 22 | 130.8 | - |
| 23 | 22.9 | 0.89 (s) |
| 24 | 24.2 | 1.01 (s) |
| 25 | 22.1 | 1.23 (s) |
| 26 | 15.4 | 1.03 (s) |
| 27 | 20.0 | 1.04 (s) |
| 28 | 32.86 | 0.89 (s) |
| 29 | 17.60 | 1.60 (s) |
| 30 | 25.74 | 1.68 (s) |
Data sourced from amazonaws.com
To unambiguously assign the complex ¹H and ¹³C NMR spectra and to determine the complete connectivity of the atoms in this compound, various two-dimensional (2D) NMR experiments are employed. researchgate.net These include techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). conicet.gov.ar
The HMBC experiment is particularly valuable as it reveals long-range correlations between hydrogen and carbon atoms, which helps in piecing together the molecular structure. amazonaws.com The existence of a 3,10-oxide bridge in this compound was definitively established through such detailed NMR analysis. researchgate.net
One-Dimensional (1D) NMR: ¹H and ¹³C
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain insights into its fragmentation patterns.
GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds in complex mixtures, and it plays a crucial role in the identification of this compound in plant extracts. nih.govscielo.brresearchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column before being detected by the mass spectrometer. scielo.br
This compound has been identified as a major constituent in the root extract of Baccharis dracunculifolia using GC-MS, with a characteristic retention time. nih.govresearchgate.net The mass spectrum of this compound obtained from GC-MS shows a specific fragmentation pattern that serves as a fingerprint for its identification. amazonaws.com The analysis is often performed using a capillary column and electron impact ionization at 70 eV. amazonaws.com
High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net This technique has been instrumental in confirming the molecular formula of this compound and in elucidating the structures of key fragment ions, which is crucial for understanding the molecule's structure, particularly the arrangement around the oxide bridge. researchgate.netnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is another powerful technique for accurate mass determination, especially for less volatile and more polar compounds. researchgate.net While this compound itself is amenable to GC-MS, HR-ESIMS can be used for the analysis of related triterpenoids and to confirm the molecular weight with high precision. researchgate.net This technique is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex plant extracts. researchgate.netmdpi.com
High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used in the characterization of organic compounds. For triterpenoids like this compound, UV-Vis spectroscopy helps in identifying the presence of chromophores, which are parts of a molecule that absorb light. The chemical structure of this compound has been established through methods including UV-Vis data analysis, often in comparison with established literature values. oup.comscielo.org.mx
While specific λmax (wavelength of maximum absorbance) values for this compound are not detailed in the provided search results, the general application of UV-Vis spectroscopy is a standard procedure in the phytochemical analysis of extracts from the Baccharis genus. plantsjournal.comjppres.comresearchgate.net For instance, in studies of Baccharis papillosa, UV absorption spectra were obtained using methanol as a solvent to analyze phenolic compounds. jppres.com Similarly, research on Baccharis antioquensis involved measuring the transmittance of extracts on plates using a spectrophotometer to assess their UV absorption capabilities. researchgate.net The process typically involves dissolving the purified compound in a suitable solvent, such as methanol or ethanol, and recording the absorbance spectrum over a range of wavelengths, commonly from 200 to 400 nm for the UV range. plantsjournal.comjppres.com The absence of significant absorption in the 200-400 nm range for a compound like this compound would indicate the lack of conjugated double bonds or aromatic systems, which is consistent with its known chemical structure.
X-ray Crystallography in Related Triterpenoid Structural Analyses
While specific X-ray crystallography data for this compound itself is not available in the provided results, this technique is a definitive method for determining the absolute configuration and three-dimensional structure of crystalline compounds. Its application to related lupane-type triterpenoids, the class to which this compound's precursors belong, demonstrates its power and relevance.
Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure and stereochemistry. nih.govacs.org For example, the absolute configuration of several new lupane-type triterpenoids isolated from Euonymus carnosus and Eleutherococcus sessiliflorus was confirmed using this method. nih.govacs.org The analysis involves crystallizing the purified compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the precise positions of atoms in the crystal lattice.
This technique was instrumental in establishing the absolute configuration of (20S)-3α-hydroxylupan-29-oic acid, a lupane (B1675458) triterpenoid isolated from Euonymus carnosus, by using anomalous scattering of Cu Kα radiation. acs.org Similarly, the structure of lippiolide, a lupane-type triterpene from Lippia mexicana, was confirmed by X-ray analysis. acs.org These examples underscore the critical role of X-ray crystallography in the structural elucidation of complex natural products like triterpenoids.
Table 1: Examples of X-ray Crystallographic Data for Related Lupane Triterpenoids
| Compound Name/Identifier | Source Organism | Molecular Formula | Crystal System/Space Group | Radiation Source | Reference |
| Elesesterpene A (1) | Eleutherococcus sessiliflorus | C₃₀H₄₆O₆ | Not Specified | Ga Kα | nih.gov |
| (20S)-3α-hydroxylupan-29-oic acid (1) | Euonymus carnosus | C₃₀H₅₀O₃ | Not Specified | Cu Kα | acs.org |
| 2,3-secolup-20(29)-en-2,3,28-trioic acid trimethyl ester (1) | Synthetic derivative | Not Specified | Not Specified | Not Specified | urfu.ru |
| Jughopenoid A (1) | Juglans hopeiensis | Not Specified | Not Specified | Cu Kα | sci-hub.se |
| Lippiolide (1) | Lippia mexicana | C₃₀H₄₆O₄ | Not Specified | Not Specified | acs.org |
This table is generated based on available data and may not be exhaustive.
Methodologies for Purity Assessment in Research
Ensuring the purity of an isolated natural compound like this compound is a critical step in research. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed techniques for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. researchgate.netnih.govscielo.org.mx The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified by calculating the peak area of the compound relative to the total area of all peaks in the chromatogram. For instance, the purity of compounds like baccharin and artepillin C, isolated from Baccharis dracunculifolia, was estimated to be higher than 97% using HPLC with Diode-Array Detection (HPLC-DAD). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, ¹H NMR and ¹³C NMR spectra are also excellent indicators of purity. researchgate.net The presence of unexpected signals or signals with incorrect integration values in a ¹H NMR spectrum can indicate the presence of impurities. Similarly, a ¹³C NMR spectrum of a pure compound should show the exact number of signals corresponding to the number of non-equivalent carbons in the molecule. The purity of various phenolic compounds and triterpenes isolated from Baccharis species and green propolis has been estimated to be higher than 97% by combining HPLC-DAD and ¹³C NMR analyses. researchgate.net
Other chromatographic methods like Thin-Layer Chromatography (TLC) are also used for initial purity checks during the isolation process. scielo.org.mxresearchgate.net
Table 2: Methodologies for Purity Assessment of this compound and Related Compounds
| Methodology | Principle | Application in Research | Typical Purity Achieved | Reference |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Quantification of phenolic compounds and triterpenes; assessment of final product purity. | >97% | researchgate.netscielo.org.mx |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities through extraneous signals in ¹H and ¹³C spectra. | >97% (in conjunction with HPLC) | researchgate.net |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Monitoring reaction progress and assessing fraction purity during isolation. | Qualitative assessment | scielo.org.mxresearchgate.net |
This table summarizes common techniques used in the field.
Biosynthetic Pathways and Enzymology of Baccharis Oxide
General Triterpenoid (B12794562) Biosynthesis Precursors
Triterpenoids are C30 compounds formed by the head-to-tail condensation of six C5 isoprene (B109036) units. ontosight.ai The initial precursors, IPP and DMAPP, are the foundation for the entire diverse class of terpenoids. nih.govresearchgate.net
Mevalonate (B85504) (MVA) Pathway
The MVA pathway is primarily localized in the cytoplasm and endoplasmic reticulum of eukaryotic cells, including plants. nih.govrsc.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. nih.govresearchgate.netrsc.org Key enzymes in the MVA pathway include Acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov HMGR is often considered a rate-limiting enzyme in this pathway. nih.govresearchgate.netplos.org The IPP and DMAPP generated by the MVA pathway are typically channeled towards the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgfrontiersin.orgresearchgate.net
Here is a simplified overview of the key steps and enzymes in the MVA pathway:
| Step | Substrate(s) | Product(s) | Enzyme |
| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase (AACT) |
| 2 | Acetoacetyl-CoA, Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase (HMGS) |
| 3 | HMG-CoA | Mevalonate (MVA) | HMG-CoA reductase (HMGR) |
| 4 | Mevalonate | Mevalonate 5-phosphate (MVP) | Mevalonate kinase (MVK) |
| 5 | MVP | Mevalonate 5-diphosphate (MVPP) | Phosphomevalonate kinase (PMK) |
| 6 | MVPP | Isopentenyl diphosphate (B83284) (IPP) | Mevalonate diphosphate decarboxylase (MVD) |
| Isomerization | IPP | Dimethylallyl diphosphate (DMAPP) | Isopentenyl-diphosphate delta-isomerase (IDI) |
Methylerythritol-Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells and in most bacteria. nih.govrsc.orggenome.jp This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to produce IPP and DMAPP. nih.govresearchgate.net Key enzymes in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR). nih.gov The MEP pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as carotenoids and chlorophylls. rsc.orggenome.jp While triterpenoids are predominantly derived from the MVA pathway, interactions and cross-talk between the MVA and MEP pathways can occur, with potential transport of IPP and DMAPP between cellular compartments. nih.govrsc.org
Here is a simplified overview of the key steps and enzymes in the MEP pathway:
| Step | Substrate(s) | Product(s) | Enzyme |
| 1 | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) |
| 2 | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR) |
| 3 | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) |
| 4 | CDP-ME | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) |
| 5 | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECDP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) |
| 6 | MECDP | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS) |
| 7 | HMBPP | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) |
The IPP and DMAPP units are then condensed by prenyltransferases to form farnesyl diphosphate (FPP), a C15 precursor. Two molecules of FPP are subsequently joined by squalene (B77637) synthase (SQS) to produce squalene (C30). nih.govontosight.aimdpi.com Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization reactions catalyzed by oxidosqualene cyclases (OSCs). frontiersin.orgresearchgate.netsemanticscholar.org
Role of Oxidosqualene Cyclases (OSCs) in Baccharis Oxide Formation
Oxidosqualene cyclases (OSCs) are pivotal enzymes in triterpenoid biosynthesis. researchgate.netmdpi.comnih.gov They catalyze the cyclization of 2,3-oxidosqualene into a vast array of triterpene and sterol skeletons. researchgate.netmdpi.comacs.org This cyclization is the first committed step in the biosynthesis of these compounds and represents a major branch point between primary metabolism (sterols) and secondary metabolism (triterpenoids). researchgate.netnih.gov
OSCs initiate the cyclization process by protonating the epoxide ring of 2,3-oxidosqualene, triggering a cascade of cyclization and rearrangement steps involving carbocation intermediates. researchgate.netnih.govnih.gov The specific folding of 2,3-oxidosqualene within the OSC active site dictates the initial cyclization and subsequent rearrangements, leading to the formation of diverse skeletal structures. researchgate.netnih.gov Two main conformations of 2,3-oxidosqualene are recognized: the chair-boat-chair (CBC) conformation, which typically leads to protosteryl cations and sterols like cycloartenol, and the chair-chair-chair (CCC) conformation, which gives rise to dammarenyl cations and a wide variety of triterpenoids. researchgate.netmdpi.comnih.gov
This compound, with its tetracyclic 6/6/6/6 backbone and unique oxygen bridge, is formed through a cyclization and rearrangement pathway initiated by an OSC. nih.govuchile.cl While the specific OSC responsible for this compound synthesis is not as widely characterized as some other triterpene synthases (like beta-amyrin (B1666858) synthase or lupeol (B1675499) synthase), its formation is understood to involve specific cyclization and rearrangement events from 2,3-oxidosqualene. acs.orgnih.gov
Proposed Cyclization Mechanisms Leading to this compound (e.g., from baccharenyl cation)
The formation of this compound involves a complex series of cyclization and rearrangement steps from the dammarenyl cation, which is generated from the chair-chair-chair (CCC) conformation of 2,3-oxidosqualene. oup.comnih.govmdpi.com The dammarenyl cation can undergo ring expansion from C20 to C18, leading to the formation of the baccharenyl cation. uchile.clnih.govmdpi.com
The baccharenyl cation (a secondary cation) is a key intermediate in the biosynthesis of tetracyclic triterpenoids with the baccharane and D:B-friedobaccharane skeletons, including this compound. uchile.clnih.gov Unlike many other triterpene cyclization pathways that proceed via tertiary carbocations, the formation of compounds from the baccharenyl cation is considered exceptional. uchile.cl Further cyclization and rearrangement of the baccharenyl cation, including specific methyl and hydride shifts and the formation of the characteristic ether bridge, lead to the final this compound structure. nih.govuchile.cluea.ac.uk Theoretical studies, such as those using Density Functional Theory (DFT) methods, have supported the feasibility of proposed biogenetic pathways involving the baccharenyl cation and subsequent rearrangements for the formation of related tetracyclic structures. uchile.clresearchgate.net
Enzymatic Specificity and Product Diversity in OSCs Associated with this compound
Oxidosqualene cyclases exhibit remarkable enzymatic specificity, directing the cyclization of 2,3-oxidosqualene to produce a wide variety of triterpene and sterol scaffolds. researchgate.netacs.orgoup.com While many OSCs are product-specific, generating predominantly a single triterpene skeleton (e.g., lupeol synthase producing lupeol), some are multifunctional, capable of producing multiple cyclized products. researchgate.netoup.comoup.com The diversity of triterpene skeletons, estimated to be over 100, is largely attributed to the action of different OSCs. oup.comacs.org
The OSC responsible for this compound synthesis would possess specific structural features and active site residues that guide the cyclization of 2,3-oxidosqualene through the baccharenyl cation intermediate and facilitate the precise rearrangements and ether bridge formation required for the this compound skeleton. uchile.cluea.ac.uk Research on other OSCs has shown that subtle changes in amino acid residues within the active site can significantly impact catalytic specificity and efficiency, influencing the type and proportion of cyclized products. mdpi.comacs.org While detailed studies on the enzymatic specificity of a dedicated this compound synthase are less prevalent in the provided results compared to more common triterpene synthases, the existence of this compound in nature implies the presence of an OSC with the specific catalytic machinery required for its formation. nih.govuchile.cl
Genetic and Molecular Characterization of this compound Synthase
The genetic and molecular characterization of OSCs involved in triterpenoid biosynthesis has been crucial for understanding these complex pathways. This involves identifying and cloning the genes encoding these enzymes, analyzing their sequences, and expressing them heterologously to confirm their function and product specificity. nih.govacs.orgnih.gov
Studies on other triterpene synthases have revealed conserved motifs and specific amino acid residues critical for substrate binding, cyclization, and product release. mdpi.comnih.gov For instance, the DCTAE motif is associated with substrate binding in OSCs. nih.gov Characterization efforts often involve techniques such as transcriptome analysis to identify candidate OSC genes expressed in tissues where the triterpene of interest is produced, followed by cloning and functional expression in host systems like yeast or Nicotiana benthamiana. nih.govacs.orgoup.com
While the provided search results mention the characterization of various OSCs from different plant species producing diverse triterpenoids like lupeol, beta-amyrin, and cycloartenol, specific detailed genetic and molecular characterization studies focused solely on a dedicated this compound synthase are not prominently featured. However, the general approaches and findings from the characterization of other OSCs provide a framework for how a this compound synthase would be investigated at the molecular level. The identification of a gene encoding an enzyme that specifically catalyzes the formation of this compound from 2,3-oxidosqualene would involve similar strategies of gene cloning, sequence analysis (looking for conserved OSC motifs), and functional expression assays to confirm its enzymatic activity and product profile. nih.govacs.orgnih.govoup.com
cDNA Cloning and Functional Expression Studies
The molecular cloning and functional expression of oxidosqualene cyclases are crucial steps in understanding their enzymatic activity and the biosynthesis of triterpenoids. cDNA cloning allows for the isolation and amplification of DNA sequences complementary to messenger RNAs encoding the enzymes of interest cornell.edu. This process typically involves synthesizing cDNA from mRNA and inserting it into appropriate vectors cornell.edu.
Studies have reported the cloning of OSC cDNAs from various plant species to investigate triterpenoid biosynthesis frontiersin.orgmdpi.comresearchgate.netnih.gov. For instance, a new OSC cDNA yielding this compound as the major product was cloned from the roots of Stevia rebaudiana nih.gov. Functional expression of this cloned cDNA in yeast confirmed its role as a this compound synthase nih.gov. This demonstrated that this compound is directly produced from oxidosqualene by an OSC nih.gov.
Another example involves the cloning and functional expression of a multifunctional triterpene synthase cDNA (KcMS) from Kandelia candel researchgate.net. Although KcMS showed high sequence homology to a lupeol synthase, functional expression in a lanosterol (B1674476) synthase-deficient yeast mutant demonstrated that it produced a mixture of lupeol, β-amyrin, and α-amyrin, indicating its multifunctional nature researchgate.net. These studies highlight the use of heterologous expression systems, such as yeast, to characterize the function of cloned OSC cDNAs frontiersin.orgresearchgate.net.
The cloning of OSC cDNAs often utilizes homology-based PCR with degenerate primers designed from conserved regions of known OSCs mdpi.comresearchgate.net. Following amplification, the cDNA fragments are cloned into vectors for sequencing and further analysis researchgate.net. Functional expression in a suitable host, like Saccharomyces cerevisiae, which can provide the precursor 2,3-oxidosqualene, allows for the identification of the enzymatic products and confirmation of the OSC's function biorxiv.orgfrontiersin.orgresearchgate.netfrontiersin.org.
Metabolic Engineering Approaches for Triterpenoid Production
Metabolic engineering offers promising strategies to enhance the production of valuable natural products, including triterpenoids like this compound, in heterologous hosts frontiersin.orgbibliotekanauki.plnih.govnih.gov. These approaches often focus on manipulating the biosynthetic pathways to increase the yield of the desired compound biorxiv.orgfrontiersin.orgnih.gov.
One common strategy involves enhancing the carbon flux through the mevalonate (MVA) pathway, which supplies the precursor 2,3-oxidosqualene biorxiv.orgfrontiersin.org. This can be achieved by overexpressing key genes in the MVA pathway frontiersin.org. For example, integrating endogenous MVA pathway genes into the genome of S. cerevisiae has been used to increase the metabolic flux of 2,3-oxidosqualene frontiersin.org.
Metabolic engineering efforts for triterpenoid production in S. cerevisiae have successfully implemented the introduction of various triterpenoid biosynthetic pathways biorxiv.org. By engineering related enzymes and yeast metabolism, the yield of various triterpenoids has been significantly improved biorxiv.org. While many approaches focus on the upstream MVA pathway, manipulation of OSCs and other downstream enzymes like cytochrome P450s and UDP-glycosyltransferases are also crucial, although they present challenges biorxiv.org.
Heterologous expression of OSCs in S. cerevisiae has been a key approach for producing triterpenes biorxiv.orgfrontiersin.org. However, the yield can vary depending on the origin of the OSC biorxiv.org. Engineering of critical enzymes and pathways is essential for improved triterpenoid biosynthesis in yeast biorxiv.org. This includes addressing the multifunctional nature of some OSCs, which can lead to mixed products and complicate purification biorxiv.org.
Corynebacterium glutamicum has also been developed as a platform for the biosynthesis of different types of triterpenoids acs.org. Metabolic engineering strategies in this host have included improving squalene synthesis and expressing heterogeneous squalene epoxidase to produce 2,3-oxidosqualene acs.org. Introducing oxidosqualene cyclases into these engineered strains has enabled the biosynthesis of specific triterpenoids acs.org.
Mechanistic Investigations of Baccharis Oxide S Biological Activities
In Vitro Anti-inflammatory Activity and Cellular Mechanisms
Studies have investigated the anti-inflammatory properties of Baccharis species and their isolated compounds, including baccharis oxide, focusing on their effects on key cellular processes involved in inflammation. semanticscholar.orgresearchgate.netjapsonline.comembrapa.brmdpi.com
Modulation of Nitric Oxide (NO) Production in Macrophages
Research indicates that Baccharis extracts and some isolated compounds can modulate nitric oxide (NO) production in macrophages. NO is a free radical produced by nitric oxide synthase (NOS) in various cells, including macrophages, and plays a role in inflammation. japsonline.comdoi.orgnih.govmdpi.com While some studies on Baccharis extracts generally show a reduction in NO production, the specific effect of isolated this compound on NO modulation in macrophages has also been investigated. This compound significantly inhibited NO production in certain experimental models. nih.govresearchgate.net
Effects on Macrophage Activation and Reactive Oxygen Intermediate (H₂O₂) Production
Macrophage activation is a critical step in the inflammatory response, involving the production of various mediators, including reactive oxygen intermediates like hydrogen peroxide (H₂O₂). Studies on Baccharis dracunculifolia extracts and isolated compounds, including this compound, have evaluated their impact on H₂O₂ production by macrophages. Some findings suggest that this compound can increase H₂O₂ production in macrophages at specific concentrations. researchgate.netnih.govresearchgate.net This effect may be related to the complex immunomodulatory actions of the plant extracts and their components. researchgate.netnih.gov
Topical Anti-inflammatory Effects in Pre-clinical Models
This compound has demonstrated topical anti-inflammatory effects in pre-clinical models of skin inflammation. Studies using mouse ear edema models induced by various agents such as croton oil, capsaicin, histamine, and phenol (B47542) have shown that topical application of this compound significantly reduced edema. nih.govresearchgate.net This anti-inflammatory effect was also associated with the inhibition of activities of enzymes like myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase (NAG), as well as a reduction in NO production in these models. nih.govresearchgate.net Histopathological analyses further supported the observed topical anti-inflammatory properties of this compound. nih.govresearchgate.net
Antiparasitic Action and Target Organism Susceptibility (e.g., Trypanosoma cruzi)
Investigations into the biological activities of compounds from the Baccharis genus have included their potential antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.govsciencevolks.com Research has shown that this compound exhibits activity against T. cruzi. Specifically, the tetracyclic triterpene this compound has been reported to inhibit the trypomastigote form of T. cruzi. uchile.cl The reported half-maximal inhibitory concentration (IC₅₀) for this compound against T. cruzi trypomastigotes was found to be 250 µM. uchile.cl
Modulation of Oxidative Stress Pathways
This compound and extracts from Baccharis species have been studied for their ability to modulate oxidative stress pathways, which are implicated in various diseases and inflammatory processes. mdpi.comnih.govuni.lumdpi.comnih.govresearchgate.netresearchgate.netx-mol.net
Reduction of Reactive Oxygen Species (ROS)
Studies involving extracts from Baccharis species, known to contain this compound, have indicated effects on reactive oxygen species (ROS) levels. For instance, Baccharis trimera has been reported to decrease levels of ROS and nitric oxide (NO) nih.gov. Extracts of B. trimera have demonstrated antioxidant properties through the scavenging of ROS nih.gov. Investigations into the underlying mechanisms suggest that B. trimera can inhibit the protein expression and activity of protein kinase C (PKC) and down-regulate the phosphorylation of p47phox, a subunit of NADPH oxidase. This indicates a potential pathway by which Baccharis species extracts, and potentially this compound, may inhibit ROS production via the PKC signaling pathway and NADPH oxidase caldic.comnih.gov. Furthermore, this compound, isolated from Baccharis dracunculifolia root extract, significantly reduced NO production in a mouse ear edema model, highlighting its direct impact on a key molecule involved in oxidative and inflammatory processes nih.gov. A glycolic extract of Baccharis dracunculifolia, containing this compound, was shown to prevent the oxidation of thiol groups and glutathione (B108866) (GSH) depletion in isolated mitochondria and inhibited Fe2+/citrate-mediated ROS generation and lipid oxidation unesp.br.
Impact on Antioxidant Markers (e.g., GSH, SOD)
The influence of Baccharis species, which contain this compound, on endogenous antioxidant defense systems has been examined. In an acute hepatotoxicity experiment, Baccharis trimera was found to increase the activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx), while also diminishing levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation nih.gov. This suggests that components within B. trimera contribute to an improved antioxidant defense system nih.gov. While direct studies focusing solely on this compound's impact on GSH and SOD levels are less prevalent in the provided results, the findings on Baccharis extracts where this compound is a component suggest an indirect association. The prevention of GSH depletion by a B. dracunculifolia extract containing this compound in isolated mitochondria further supports a link to maintaining cellular antioxidant capacity unesp.br. Antioxidant enzymes like SOD, catalase, and GPx are crucial for eliminating ROS, and GSH plays a vital role as a major cellular antioxidant, with the GSH:GSSG ratio serving as an indicator of oxidative stress caymanchem.com.
Enzymatic Interaction Studies
Investigations into the biological activities of natural compounds often involve studying their interactions with enzymes. This includes assessing their inhibitory potential and analyzing their binding characteristics at the molecular level.
Molecular Docking Analysis of Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is valuable for understanding molecular recognition mechanisms and is applied in drug discovery sarpublication.com. While molecular docking studies have been conducted in the context of Baccharis species and enzyme interactions, the provided information does not include specific molecular docking analyses performed with this compound as the ligand targeting enzymes like AChE. Studies on Baccharis macraei essential oils utilized molecular docking to analyze the interaction of α-cadinol with AChE researchgate.netresearchgate.net. Although molecular docking is a tool used in the investigation of Baccharis species mdpi-res.com, specific data on this compound's binding interactions with enzymes via this method are not detailed in the search results.
Immunomodulatory Effects on Cellular Responses
The immunomodulatory potential of Baccharis species, and the compounds they contain, has been investigated. These plants have a traditional use in treating inflammatory conditions japsonline.com. Extracts from Baccharis punctulata and Baccharis trimera have shown the ability to reduce inflammatory mediators induced by lipopolysaccharide (LPS) in monocytic cells and suppress NO production in splenocytes, indicating a dampened innate immune response japsonline.com. These extracts also attenuated the proliferation of splenocytes stimulated by concanavalin (B7782731) A (ConA), suggesting an anti-inflammatory effect on the adaptive immune response japsonline.com. Baccharis dracunculifolia extracts have been shown to modulate the production of ROS and cytokines by murine macrophages researchgate.net.
Significantly, this compound, as a major compound in Baccharis dracunculifolia root extract, has demonstrated direct topical anti-inflammatory effects in mouse ear edema models induced by various agents, including croton oil, capsaicin, histamine, and phenol nih.gov. This compound treatment resulted in a significant reduction in ear edema nih.gov. Furthermore, this compound significantly inhibited the activities of myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase (NAG), enzymes associated with inflammatory responses, and reduced NO production nih.gov. These findings underscore the direct involvement of this compound in modulating cellular responses related to inflammation.
| Compound Name | PubChem CID |
| This compound | 14262611 |
| Acetylcholinesterase | 158565961 |
| Superoxide Dismutase | 11418862 |
| Glutathione (GSH) | 124883 |
| Nitric Oxide (NO) | 145068 |
| alpha-Cadinol | 10810 |
| Carlina oxide | 164553 |
| Myeloperoxidase (MPO) | 3950 |
| N-acetyl-beta-D-glucosaminidase (NAG) | 931 |
Data Table: Effects of this compound (BOx) on Inflammatory Markers in Mouse Ear Edema nih.gov
| Inflammatory Marker | Control Group | BOx (0.1 mg/ear) | BOx (0.5 mg/ear) | BOx (1.0 mg/ear) | Dexamethasone (0.1 mg/ear) |
| NAG Activity (% Inhibition) | - | 53.0 ± 1.6 | Not specified | Not specified | 53.8 ± 0.4 |
| NO Production (% Reduction) | - | 53.5 ± 0.2 | Not specified | Not specified | 40.0 ± 0.1 |
Note: Data extracted from Figure 3 of the cited source nih.gov. Values are presented as mean ± standard error.
Synthetic Endeavors and Structural Modifications of Baccharis Oxide Analogs
Total Synthesis Approaches to Baccharis Oxide and its Core Scaffolds
The primary route to understanding the formation of this compound has been through the elucidation of its biosynthesis, as a complete laboratory total synthesis has not been prominently documented. The biosynthetic pathway provides a blueprint of how nature constructs this intricate scaffold.
Biosynthesis via Oxidosqualene Cyclase Research has successfully identified and characterized the enzyme responsible for the direct creation of this compound from a linear precursor. nih.govacs.org A pivotal study cloned a new oxidosqualene cyclase (OSC) from the roots of Stevia rebaudiana. acs.orgacs.org When this enzyme was functionally expressed in yeast, it yielded this compound as its main product. nih.govacs.org
This discovery demonstrated conclusively that this compound is a direct cyclization product of 2,3-oxidosqualene (B107256). nih.govacs.org The proposed biosynthetic mechanism involves a series of complex cyclizations and rearrangements:
The process begins with the cyclization of 2,3-oxidosqualene, initiated by protonation of the epoxide. acs.orgbiorxiv.org
This leads to the formation of a tetracyclic baccharenyl cation intermediate. acs.org
In the final, terminating step, the carbocation is quenched by the hydroxyl group at the C-3 position, resulting in an intramolecular ether linkage that forms the signature 3,10-oxide bridge. acs.orgbiorxiv.org
This enzymatic synthesis is highly specific, showcasing a unique control that favors the formation of the 1,4-oxide bridge over other potential cyclization products. acs.org The investigation into this OSC provides the most definitive "synthesis" of the this compound core scaffold reported to date.
Strategies for Derivatization and Structural Modification
While the direct derivatization of this compound is not extensively covered in the literature, strategies applied to other related triterpenoids offer insight into potential pathways for creating analogs. The inherent stability of the 3,10-ether linkage in this compound presents a unique challenge and opportunity for chemical modification compared to triterpenoids with more accessible functional groups like hydroxyls or carboxylic acids.
General derivatization strategies for triterpenoids often target specific reactive sites on the molecule's scaffold. These modifications are crucial for exploring how structural changes affect biological activity.
Table 1: General Derivatization Strategies for Triterpenoids
| Derivatization Strategy | Typical Target Site(s) | Example and Outcome from Related Triterpenoids |
|---|---|---|
| Glycosylation | C-3 hydroxyl, C-28 carboxyl | Addition of sugar moieties to form monodesmosides or bisdesmosides, which can significantly alter activity. sinica.edu.tw |
| Acylation/Esterification | C-3 hydroxyl | Coffemoylation of the 3β-hydroxyl group in ursane-type triterpenoids was found to enhance antitumor activity. sinica.edu.tw |
| Ring Modification | A-ring, C-ring | Synthesis of A-ring cleaved analogs of oleanolic and ursolic acids has been explored to create novel inhibitors of nitric oxide production. sinica.edu.tw |
| Microbiological Transformation | Various C-H bonds | Fungi such as Rhizomucor miehei and Trichothecium roseum have been used to hydroxylate oleanolic acid at various positions, creating new derivatives. researchgate.net |
Applying these strategies to this compound would likely require initial steps to open or modify its stable core, as it lacks the common hydroxyl and carboxyl functional groups that are the typical starting points for derivatization in compounds like oleanolic or ursolic acid.
Structure-Activity Relationship (SAR) Studies of this compound and Related Triterpenoids
While comprehensive Structure-Activity Relationship (SAR) studies on a wide range of this compound analogs are limited, the known biological activities of the parent compound, combined with extensive SAR data from related triterpenoids, provide a foundational understanding.
This compound itself, isolated from the roots of Baccharis dracunculifolia, has demonstrated significant topical anti-inflammatory effects. scienceopen.comnih.govnih.gov Studies have shown its ability to reduce ear edema induced by various agents and to inhibit the activity of inflammatory enzymes like myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase (NAG). nih.govnih.gov
The SAR of related triterpenoid (B12794562) classes helps to contextualize the structural features that are critical for biological activity.
Table 2: Structure-Activity Relationship (SAR) Insights from Related Triterpenoids
| Compound Class | Key Structural Features for Activity | Associated Biological Activity |
|---|---|---|
| Oleanane & Ursane Triterpenoids | The pentacyclic ring system is crucial but not solely sufficient for activity. The C-4 carboxyl group and C-20 methyl groups can enhance inhibitory effects. sinica.edu.tw | Inhibition of topoisomerase I and IIα. sinica.edu.tw |
| Macrocyclic Trichothecenes | The double bond between C-9 and C-10, along with the 12,13-epoxide ring, are considered essential for toxicity. researchgate.net | Cytotoxicity, Antiviral, Antimalarial. researchgate.netresearchgate.net |
| Shionane-type Triterpenoids | Specific substitution patterns are being evaluated for their potential bioactivity. | Anti-HCV activity. |
| Serratene-type Triterpenoids | Various hydroxylations and esterifications at positions C-3 and C-21 lead to a wide range of derivatives. nih.gov | Diverse biological activities are under investigation. nih.gov |
For this compound, its distinct and relatively rigid three-dimensional structure, enforced by the 3,10-oxide bridge, is believed to be a primary determinant of its specific biological profile. This structural feature distinguishes it from other tetracyclic and pentacyclic triterpenoids and likely governs its interaction with biological targets. Further synthesis and evaluation of analogs with modified skeletons are needed to fully delineate the SAR for this compound class.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-oxidosqualene |
| Oleanolic acid |
| Ursolic acid |
| Betulinic acid |
| Shionane |
Ecological and Chemosystematic Significance of Baccharis Oxide
Role in Plant Defense Mechanisms
Plants have evolved sophisticated defense systems against a variety of threats, including herbivores and pathogens. researchgate.net These defenses often involve the production of secondary metabolites, which can deter feeding, exhibit toxicity, or interfere with the life cycles of attacking organisms. researchgate.netscitechnol.com Terpenoids, such as Baccharis oxide, are a major class of these defensive compounds. scitechnol.comresearchgate.net The presence of this compound in certain plant species suggests its potential involvement in their defense strategies.
Insecticidal Properties and Mechanisms
Studies on Baccharis species have highlighted the insecticidal potential of their chemical constituents, including terpenoids like caryophyllene (B1175711) oxide and spathulenol (B192435), which are often found alongside or in the same essential oil profiles as this compound in various Baccharis species. mdpi.commdpi.comresearchgate.netresearchgate.netscielo.brnih.gov While direct insecticidal mechanisms specifically attributed solely to this compound are not explicitly detailed in the provided search results, the broader context of Baccharis essential oils and extracts, which contain this compound, demonstrates toxicity against various insect pests. mdpi.comresearchgate.netresearchgate.net For instance, essential oils from Baccharis macraei, containing oxygenated sesquiterpenes like spathulenol and caryophyllene oxide, showed insecticidal activity against Drosophila melanogaster, Tenebrio molitor, and Galleria mellonella larvae. mdpi.comresearchgate.net Some compounds found in Baccharis essential oils have been studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for insect nervous systems, suggesting a possible mechanism of action for the insecticidal properties observed in Baccharis extracts. mdpi.comresearchgate.net
Contribution to Plant-Environment Interactions
The secondary metabolites produced by Baccharis species, including this compound, contribute to the complex interactions between these plants and their environment. Terpenes and sesquiterpenes, commonly found in Baccharis essential oils, play significant roles in plant-insect and plant-pathogen interactions. mdpi.com These compounds can act as deterrents to herbivores or as antimicrobial agents, influencing the community of organisms associated with the plant. scitechnol.commdpi.com Furthermore, the chemical composition of Baccharis essential oils can vary depending on environmental conditions, such as abiotic stressors and biotic interactions like herbivory, indicating a dynamic relationship between the plant's chemistry and its surroundings. mdpi.commdpi.com
This compound as a Chemotaxonomic Marker
Chemotaxonomy involves using chemical compounds to aid in the classification and identification of organisms. The presence and distribution of specific secondary metabolites can provide valuable insights into the phylogenetic relationships between plant species. embrapa.br The genus Baccharis is known for its chemical diversity, containing various classes of secondary metabolites including flavonoids, diterpenes, and triterpenes. researchgate.netresearchgate.net this compound, as a distinct triterpenoid (B12794562), has been reported in several Baccharis species. nih.gov While diterpenes and flavonoids are highlighted as main chemical markers for the chemotaxonomy of Baccharis in some studies, the presence of specific triterpenoids like this compound can also contribute to the metabolic fingerprint used for classification. researchgate.netembrapa.br The chemical composition, including the presence of compounds like spathulenol and caryophyllene oxide, has been used to differentiate between Baccharis species and even identify potential chemotypes within a species, underscoring the role of secondary metabolites in chemotaxonomic studies of this genus. mdpi.comscielo.brscielo.br
Ecological Roles of Baccharis Species in Ecosystem Dynamics
Baccharis species play diverse and important ecological roles in the ecosystems where they occur, particularly in South and Central America. researchgate.net They can be found in a variety of habitats, including natural, urban, and even highly polluted environments. researchgate.net These species contribute to biodiversity maintenance and can act as foundation species or ecosystem engineers. researchgate.net Some Baccharis species are geographically restricted or endemic, further highlighting their specific ecological niches. researchgate.net
Nurse Plant Hypothesis and Ecosystem Restoration
Several Baccharis species have been recognized for their role as "nurse plants". researchgate.netbear-land.orgbenthamopen.comfrontiersin.orgresearchgate.net The nurse plant phenomenon describes a positive interaction where one plant facilitates the establishment, survival, and growth of other species by providing shelter from abiotic stresses (like extreme temperatures or drought) or biotic stresses (like herbivory). researchgate.netbear-land.orgbenthamopen.comfrontiersin.orgresearchgate.net Baccharis shrubs can create more favorable microclimates, such as increased soil moisture and nutrient availability, beneath their canopies, which benefits beneficiary plants. frontiersin.orgieb-chile.cl This facilitative role is particularly valuable in stressful or degraded environments and is a useful strategy for ecological restoration efforts, such as the recovery of native plant communities in degraded areas or the reintroduction of species. researchgate.netbear-land.orgbenthamopen.comresearchgate.netusda.gov Studies have shown that planting Baccharis dracunculifolia in degraded areas can promote the assembly of native plant communities and potentially reduce the colonization by alien species. bear-land.orgresearchgate.net Baccharis conferta has also been shown to act as a nurse plant for the establishment of Abies religiosa seedlings. benthamopen.comusda.gov
Advanced Analytical Methodologies in Baccharis Oxide Research
Quantitative Analysis Techniques
Precise quantification of Baccharis oxide in complex plant matrices is essential for quality control, standardization of extracts, and understanding its ecological role. To this end, researchers employ a combination of chromatographic and spectroscopic methods.
Chromatographic Quantification (e.g., HPLC, GC-FID)
Chromatographic techniques are the cornerstone of quantitative analysis of this compound due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of non-volatile or thermally labile compounds like triterpenes. tci-thaijo.org For the analysis of compounds from Baccharis species, HPLC methods coupled with a Diode-Array Detector (DAD) are frequently used. mdpi.comjst.go.jp A typical HPLC analysis involves a reverse-phase C18 column with a gradient elution system. mdpi.comresearchgate.net For instance, a method for analyzing phenolic compounds in Baccharis dracunculifolia utilized a C18 column with a nonlinear gradient of acetonitrile (B52724) and an aqueous solution containing formic acid and methanol (B129727), with UV detection at 280 nm. researchgate.net The quantification of specific compounds is achieved by comparing peak areas with those of a certified reference standard. mdpi.com The development and validation of these HPLC methods are critical to ensure accuracy and reliability for quality control of raw materials and products derived from Baccharis species. researchgate.net
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile compounds, including triterpenes like this compound, particularly in essential oil analysis. scielo.brresearchgate.net The method involves separating compounds in a capillary column (e.g., OV-5) and detecting them with a flame ionization detector, which provides a response proportional to the mass of the carbon atoms in the analyte. scielo.br The relative percentage of each compound is calculated from the peak areas in the chromatogram. scielo.br For example, in the analysis of essential oils from Baccharis punctulata, a Shimadzu Gas 2010 Chromatograph with a flame ionization detector was used to determine the relative proportions of the constituents. scielo.br GC-FID is often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and quantification. mdpi.comscielo.br
Table 1: Chromatographic Conditions for Baccharis Compound Analysis
| Parameter | HPLC-DAD Example mdpi.comresearchgate.net | GC-FID Example scielo.br |
| Technique | High-Performance Liquid Chromatography with Diode-Array Detection | Gas Chromatography with Flame Ionization Detection |
| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm) | Capillary column (e.g., OV-5, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and aqueous formic acid/methanol | Helium |
| Detection | UV detection at specific wavelengths (e.g., 280 nm) | Flame Ionization Detector (FID) |
| Application | Quantification of phenolic compounds and flavonoids | Quantification of volatile and semi-volatile compounds in essential oils |
| Internal Standard | Veratraldehyde (in some methods) | Not always specified, relative quantification is common |
Spectroscopic Quantification Methods (e.g., NMR integration)
Nuclear Magnetic Resonance (NMR) spectroscopy, primarily known for structural elucidation, can also be a powerful tool for quantitative analysis (qNMR). nih.gov The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei. nih.gov
For the quantification of this compound, specific signals in the ¹H NMR or ¹³C NMR spectrum that are well-resolved from other components in the mixture are chosen. spectrabase.com An internal standard with a known concentration is added to the sample, and the concentration of this compound can be calculated by comparing the integral of its characteristic peak(s) to the integral of a peak from the internal standard. High-resolution magic angle spinning (HR-MAS) NMR has been used to analyze intact plant material, minimizing sample preparation. nih.gov This technique has been applied to discriminate between different Baccharis species and could be adapted for the quantification of specific compounds like this compound. nih.gov
Bio-guided Fractionation and Isolation Strategies
Bio-guided fractionation is a pivotal strategy to identify and isolate bioactive compounds, such as this compound, from complex plant extracts. nih.govscispace.com This approach involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity. scispace.comconicet.gov.ar The active fractions are then subjected to further separation until a pure, active compound is isolated. scielo.org.mxscielo.org.mx
The process typically begins with the extraction of plant material (e.g., roots, leaves) with solvents of increasing polarity, such as dichloromethane (B109758) followed by methanol. nih.govscispace.com The crude extracts are then subjected to preliminary biological screening. Active extracts are fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex. scispace.comscispace.comscielo.org.mx For instance, an ethyl acetate (B1210297) extract of Baccharis conferta roots was dissolved, leading to the crystallization of this compound. scielo.org.mxscielo.org.mx In another study, a phytotoxic-guided isolation from Baccharis salicifolia involved liquid-liquid partitioning followed by multiple steps of silica gel column chromatography to isolate active compounds. conicet.gov.ar High-performance liquid chromatography (HPLC) is often employed in the final purification stages. scispace.com The identity and structure of the isolated compound are then confirmed using spectroscopic methods like NMR and MS. scielo.org.mxscielo.org.mx This systematic approach ensures that the chemical isolation is guided by biological activity, leading to the efficient discovery of potent molecules like this compound. nih.govnih.gov
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable in modern natural product research, providing deep insights into the properties and potential activities of compounds like this compound. nih.gov
Density Functional Theory (DFT) Calculations for Biosynthesis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. conicet.gov.ar In the context of this compound, DFT calculations can be employed to study its plausible biosynthetic pathways. uchile.cl Researchers can propose a series of chemical reactions, starting from a known precursor like 2,3-oxidosqualene (B107256), that could lead to the formation of the this compound skeleton. uchile.clacs.org By calculating the energies of the intermediates and transition states for each proposed step, the energetic feasibility of the pathway can be evaluated. uchile.cl For example, DFT calculations were used to support a proposed biogenetic pathway for the unprecedented montecrinane skeleton, which shares biosynthetic precursors with this compound. uchile.cl These theoretical studies can help to understand the complex cyclization and rearrangement reactions that are enzyme-catalyzed in nature and can rationalize the formation of unique chemical structures. conicet.gov.aruchile.cl
Molecular Docking for Biological Activity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). chemrxiv.org This method is widely used to predict the binding affinity and to understand the interaction between a small molecule and its biological target at the molecular level. chemrxiv.orgnih.gov
In this compound research, molecular docking can be used to screen for potential biological targets and to predict its mechanism of action. nih.govuin-alauddin.ac.id For example, various compounds from Baccharis species have been subjected to molecular docking studies to evaluate their interaction with enzymes like acetylcholinesterase, a target for insecticidal activity. mdpi.comdntb.gov.uaresearchgate.netdntb.gov.ua The process involves obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and the 3D structure of the ligand. mdpi.com Docking software then calculates the most stable binding poses and provides a scoring function to estimate the binding affinity. chemrxiv.orgmdpi.com These in silico predictions can guide further experimental work by prioritizing compounds and biological assays. nih.govsmujo.id
Table 2: Computational Methods in this compound Research
| Methodology | Principle | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of molecules. conicet.gov.arnih.gov | Elucidating the energetic feasibility of proposed biosynthetic pathways. uchile.cl | Understanding the formation of the triterpene skeleton from precursors. uchile.cl |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. chemrxiv.org | Predicting potential biological activities and mechanisms of action by simulating interactions with target proteins (e.g., enzymes). nih.govmdpi.com | Identifying potential protein targets and guiding experimental validation of biological activities. nih.govuin-alauddin.ac.id |
Chemometric Approaches in Phytochemical Profiling
In the field of phytochemical research, chemometrics offers powerful tools to analyze complex chemical data, enabling the classification and differentiation of plant samples based on their chemical profiles. These statistical and mathematical techniques are particularly valuable in the study of chemically diverse genera like Baccharis.
Principal Component Analysis (PCA) for Chemical Diversity
Principal Component Analysis (PCA) is a cornerstone of chemometric analysis, widely employed to reduce the dimensionality of complex datasets while retaining most of the original variance. In the context of Baccharis research, PCA is instrumental in visualizing the chemical diversity among different species, populations, and even individual specimens based on their phytochemical constituents. mdpi.commdpi.com
Researchers utilize PCA to differentiate Baccharis samples based on the chemical composition of their essential oils and extracts. plantsjournal.comjst.go.jp This is often achieved by analyzing data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). mdpi.complantsjournal.com The analysis generates score plots, where samples group together based on their chemical similarities, and loading plots, which indicate the specific compounds responsible for the observed separation. mdpi.com
For instance, studies on various Baccharis species have successfully used PCA to:
Distinguish between different species that are morphologically similar. jst.go.jpnih.gov
Evaluate the influence of geographical origin and environmental conditions on the chemical profile. mdpi.com
Assess the impact of seasonal variations on the composition of essential oils. mdpi.com
While specific PCA studies focusing solely on this compound are not prevalent in the current body of literature, the methodology is frequently applied to the broader chemical profiles of Baccharis extracts, which would include triterpenes. For example, PCA has been used to differentiate essential oils based on the concentrations of various terpenes and their derivatives. mdpi.comscielo.br
Below is an interactive table summarizing the findings of a PCA study on the essential oils of different Baccharis species, highlighting the compounds that contribute most significantly to their chemical differentiation.
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) methodologies have revolutionized the search for new bioactive compounds from natural sources, including the genus Baccharis. These automated techniques allow for the rapid assessment of large numbers of samples for specific biological activities, accelerating the discovery of potential therapeutic agents.
In the context of Baccharis research, HTS has been employed to evaluate the biological potential of extracts and isolated compounds. nih.gov For example, a high-throughput screening synergy assay (HTSS) was used to test 44 extracts from nine Baccharis species for synergistic antifungal activity when combined with the drug terbinafine (B446) against Trichophyton rubrum. nih.gov This approach identified ten extracts with synergistic or additive effects, demonstrating the efficiency of HTS in identifying promising combinations. nih.gov
While direct HTS studies on this compound are not extensively documented, the compound has been subjected to various biological activity screenings that are often amenable to high-throughput formats. For instance, this compound has been identified as having antimicrobial properties. scielo.org.mx A study evaluating a range of triterpenes and saponins (B1172615) found that this compound inhibited the growth of Staphylococcus epidermidis, Candida albicans, Escherichia coli, and Klebsiella pneumoniae. scielo.org.mx Such antimicrobial assays can be readily adapted to a high-throughput format using microplate-based methods to test numerous compounds against a panel of microorganisms simultaneously. preprints.org
Furthermore, compounds isolated from Baccharis dracunculifolia, including caryophyllene (B1175711) oxide and trans-nerolidol, have been screened for antifungal, cytotoxic, and leishmanicidal activities. oup.com The methodologies for these screenings, such as microdilution assays for antimicrobial susceptibility testing and colorimetric assays for cytotoxicity, are foundational to HTS. nih.gov
The known biological activities of this compound, as determined through such screening methods, are summarized in the interactive table below.
Future Research Directions and Unresolved Questions in Baccharis Oxide Studies
Elucidation of Comprehensive Biosynthetic Regulation Networks
Understanding the complete biosynthetic pathway of Baccharis oxide and its intricate regulatory networks is a critical area for future research. Triterpenoid (B12794562) biosynthesis in plants is a complex process involving multiple enzymes, particularly oxidosqualene cyclases (OSCs), which cyclize 2,3-oxidosqualene (B107256) to produce diverse triterpene skeletons tandfonline.comnih.gov. While the basic steps of triterpene biosynthesis are known, the specific enzymes and regulatory elements leading to this compound in Baccharis species are not fully characterized.
Future studies should focus on identifying all genes encoding enzymes involved in the pathway, including OSCs and downstream modifying enzymes. Advanced multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, are essential to provide a holistic view of the regulatory networks controlling BOx production frontiersin.org. This includes identifying transcription factors and signaling pathways that respond to developmental cues and environmental stimuli, as these factors significantly influence specialized metabolite biosynthesis frontiersin.orgnih.gov. Understanding how these networks are regulated could pave the way for metabolic engineering strategies to enhance BOx yield in its native plant or heterologous systems.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
While this compound has demonstrated biological activities, such as anti-inflammatory effects, the precise molecular mechanisms underlying these activities are not fully elucidated nih.gov. Future research needs to delve deeper into how BOx interacts with specific cellular targets.
Studies should aim to identify the direct molecular targets of this compound, such as receptors, enzymes, or signaling molecules. Techniques like target identification assays, protein binding studies, and advanced imaging could provide valuable insights. Furthermore, detailed investigations into the downstream effects of BOx binding are necessary to map out the complete signaling cascades and cellular responses triggered by its presence. For instance, understanding how BOx modulates inflammatory pathways at the molecular level, potentially involving the regulation of inflammatory mediators or signaling molecules like nitric oxide, is crucial doi.orgiosrjournals.org. Such in-depth mechanistic studies are vital for validating its therapeutic potential and guiding the development of BOx-based applications.
Exploration of Novel Biological Activities and Targets
The diverse structural nature of triterpenoids suggests that this compound may possess a wider range of biological activities beyond those currently identified. Future research should explore novel pharmacological properties and previously unexplored molecular targets.
Broad screening for various biological activities, including antimicrobial, antiviral, antioxidant, cytotoxic, or other effects, using a range of in vitro and in vivo models could reveal new therapeutic potential nih.govnih.govnih.goviajps.com. Given the ecological roles of specialized metabolites, investigating its effects on plant-microbe interactions or as an insect deterrent could also uncover novel applications annualreviews.orgmdpi.com. Identifying new biological activities will necessitate parallel efforts to pinpoint the corresponding molecular targets and mechanisms of action, expanding our understanding of BOx's biological landscape.
Development of Sustainable Production Methods for this compound
Current methods for obtaining this compound primarily rely on extraction from Baccharis plants, which can be subject to limitations such as low yields, environmental variability affecting content, and the need for large-scale plant cultivation nih.govsciepublish.comnih.gov. Developing sustainable and efficient production methods is a key challenge for future research.
Investigating plant tissue culture techniques for Baccharis species could offer a controlled environment for biomass production and potentially higher BOx yields usda.gov. Furthermore, exploring microbial fermentation platforms using synthetic biology and metabolic engineering approaches presents a promising avenue for sustainable production nih.govsciepublish.comoup.com. This would involve reconstituting the BOx biosynthetic pathway in heterologous hosts like yeast or bacteria, optimizing metabolic flux, and enhancing expression of the relevant enzymes nih.govsciepublish.commdpi.comportlandpress.com.
Synthetic Biology Approaches for Triterpenoid Engineering
Synthetic biology offers powerful tools for engineering biosynthetic pathways to produce valuable natural products, including triterpenoids nih.govannualreviews.orgsciepublish.comoup.comportlandpress.comukri.org. Applying these approaches to this compound biosynthesis holds significant potential for optimizing its production and even generating novel analogs.
Future research should focus on reconstructing the this compound biosynthetic pathway in microbial or plant chassis organisms nih.govsciepublish.com. This involves identifying and assembling the necessary genes, optimizing gene expression, and engineering the host organism's metabolism to channel precursors towards BOx production nih.govsciepublish.commdpi.comportlandpress.com. Synthetic biology can also be used to create genetic circuits and regulatory elements that allow for inducible or tightly controlled production of BOx. Furthermore, pathway engineering can facilitate the creation of structural analogs of this compound with potentially improved biological activities or pharmacokinetic properties tandfonline.comportlandpress.com.
Interdisciplinary Studies on Ecological Roles and Environmental Impact
Specialized metabolites like this compound play crucial roles in the interactions between plants and their environment nih.govannualreviews.orgoup.com. Interdisciplinary research is needed to fully understand the ecological functions of BOx and the environmental impact of Baccharis species that produce it.
Q & A
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer : Employ molecular docking simulations to predict interactions with target proteins (e.g., cyclooxygenase-2 or NF-κB), followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity. Pair with transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed genes and pathways. Cross-validate findings using CRISPR/Cas9 knockout models of putative targets .
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Q. How should a structure-activity relationship (SAR) study be designed for this compound derivatives?
- Methodological Answer : Synthesize derivatives via targeted modifications (e.g., oxidation of specific functional groups, alkylation) and characterize structures via NMR and MS. Test bioactivity in dose-response assays (e.g., antimicrobial MIC, cytotoxic IC50). Use comparative molecular field analysis (CoMFA) or quantitative SAR (QSAR) models to correlate structural features with activity. Validate predictions with in silico ADMET profiling .
Q. What are the critical considerations for ensuring reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Quantify plasma concentrations via LC-MS/MS, using deuterated internal standards. Calculate pharmacokinetic parameters (t₁/₂, Cmax, AUC) with non-compartmental analysis (NCA). Report adherence to ARRIVE guidelines for in vivo experiments, including sample size justification and blinding protocols .
Data Management and Reporting
Q. How should researchers address discrepancies in spectroscopic data for this compound across publications?
- Methodological Answer : Compile a comparative table of reported NMR chemical shifts and MS fragmentation patterns. Reanalyze pure samples using calibrated instruments and reference compounds. Publish raw spectral data in open-access repositories (e.g., Zenodo) with detailed acquisition parameters (e.g., NMR pulse sequences, MS collision energies) to enable cross-validation .
Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles in sharing this compound research data?
- Methodological Answer : Deposit datasets in discipline-specific repositories (e.g., PubChem for compound data, MetaboLights for metabolomics). Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Assign digital object identifiers (DOIs) and cite datasets in publications. Adopt controlled vocabularies (e.g., ChEBI for chemical entities) to enhance interoperability .
Literature and Collaboration
Q. How can researchers critically evaluate the quality of existing literature on this compound?
- Methodological Answer : Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to assess sources. Prioritize peer-reviewed studies in high-impact journals (e.g., Journal of Natural Products) and cross-check spectral data against authoritative databases (e.g., SciFinder). Use citation tracking tools (e.g., Web of Science) to identify seminal works and controversies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
